molecular formula C17H17N5OS B2799274 N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea CAS No. 866131-80-8

N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Cat. No. B2799274
CAS RN: 866131-80-8
M. Wt: 339.42
InChI Key: SNYLPHJHBWBBLX-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a chemical compound with the CAS Number: 866131-80-8 . It has a molecular weight of 339.42 and its IUPAC name is N-benzoyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17N5OS/c1-10-9-11(2)18-15-13(10)14(21-22(15)3)19-17(24)20-16(23)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,19,20,21,23,24) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Heterocyclic Synthesis Applications

One significant application of these compounds is in the synthesis of heterocyclic structures, which are a cornerstone of pharmaceutical compounds and materials science. The gas-phase pyrolysis of substituted aminoazoles, including derivatives similar to N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, provides a method for heterocyclic synthesis. This technique utilizes pyrolytic reactions to create new substituted aminoazoles, offering a pathway for synthesizing complex heterocyclic compounds (Al-Awadi & Elnagdi, 1997).

Antiproliferative Activity

Research has also been conducted on the antiproliferative activities of pyrazolopyridine derivatives, where compounds have been synthesized and tested for their ability to inhibit the proliferation of cancer cells. This includes studies on the synthesis of these derivatives and their testing against various cancer cell lines, indicating their potential as anticancer agents (Fayed et al., 2019).

Crystal Structure Analysis

The crystal structure of this compound and similar compounds has been analyzed to understand their molecular geometry and intramolecular interactions. Such studies are crucial for designing molecules with desired physical and chemical properties, impacting materials science and drug design (Zhang et al., 2011).

Electronic Properties and Intramolecular Hydrogen Bonding

Investigations into the electronic properties and intramolecular hydrogen bonding of thiourea derivatives have provided insights into how substituent groups and molecular conformation affect these properties. Understanding these aspects is vital for the rational design of molecules with specific electronic characteristics and for the development of novel materials with tailored properties (Draman et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-10-9-11(2)18-15-13(10)14(21-22(15)3)19-17(24)20-16(23)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,19,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYLPHJHBWBBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=S)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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